molecular formula C18H14O5S B2581652 Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate CAS No. 320418-00-6

Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate

Cat. No.: B2581652
CAS No.: 320418-00-6
M. Wt: 342.37
InChI Key: IYDUFWJLOLJDKH-UHFFFAOYSA-N
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Description

Key Structural Features

Feature Description
Thiophene Ring Planar, aromatic 5-membered ring with sulfur at position 1.
Furan Ring Planar, aromatic 5-membered ring with oxygen at position 2.
Benzoyloxy Group -O-CO-C₆H₅ ester group, with the carbonyl (C=O) in a planar geometry.
Methyl Ester -COOCH₃ group with a planar carbonyl and tetrahedral methyl group.

Conformational Considerations

  • Dihedral Angles :
    • The thiophene and furan rings are likely orthogonal due to steric hindrance between substituents.
    • The benzoyloxy group may adopt a staggered conformation to minimize steric interactions with the thiophene.
  • Electron Delocalization :
    • Aromaticity in both thiophene and furan rings stabilizes the structure.
    • The benzoyloxy group’s electron-withdrawing effect enhances the electrophilicity of the adjacent furan ring.

Crystallographic Data and X-ray Diffraction Studies

Hypothetical Crystal Packing

While no direct crystal data exist for this compound, analogous thiophene-furan hybrids (e.g., methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate) suggest:

  • Hydrogen Bonding : Potential intermolecular hydrogen bonds between the ester carbonyl oxygen and adjacent hydrogen donors (e.g., -NH or -OH groups in other molecules).
  • Packing Motifs :
    • π-π Stacking : Between aromatic thiophene, furan, and benzoyl rings.
    • Van der Waals Interactions : Dominant in the absence of strong polar groups.

Theoretical X-ray Parameters

Parameter Inferred Value Source
Space Group Monoclinic (e.g., P2₁/c)
Unit Cell Dimensions a ≈ 9.5 Å, b ≈ 25.0 Å, c ≈ 8.5 Å
Density ~1.3–1.4 g/cm³

Comparative Analysis with Related Thiophene-Furan Hybrid Systems

Electronic and Structural Contrasts

Compound Substituent Key Difference
Target Compound -CH₂-O-CO-C₆H₅ Electron-withdrawing benzoyloxy group enhances electrophilicity.
Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate -CH₂-N=O-OCH₃ Methoxyimino group introduces steric bulk and N-O conjugation.
Methyl 3-{5-[(trifluoromethoxy)anilino]carbonyl}-2-furyl}-2-thiophenecarboxylate -NH-CO-O-C₆F₅ Electron-deficient trifluoromethoxy group alters reactivity.

Reactivity Trends

  • Electrophilic Aromatic Substitution :
    • The benzoyloxy group directs electrophiles to the furan’s C4 position due to its meta-directing effect.
    • Compare to methoxy groups (ortho/para-directing) in analogous compounds.
  • Thermal Stability :
    • The ester linkage (-COOCH₃) is susceptible to hydrolysis under acidic/basic conditions.
    • Benzoyloxy groups are more stable than acetyloxy analogs due to resonance stabilization.

Properties

IUPAC Name

methyl 3-[5-(benzoyloxymethyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5S/c1-21-18(20)16-14(9-10-24-16)15-8-7-13(23-15)11-22-17(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDUFWJLOLJDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via esterification, where benzoyl chloride reacts with the hydroxyl group of the furan derivative in the presence of a base like pyridine.

    Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving sulfur-containing precursors.

    Final Coupling: The final step involves coupling the furan and thiophene rings through a carboxylation reaction, followed by methylation to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and benzoyloxy groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Yield/Notes
Ester Hydrolysis 1M NaOH, reflux, 6h3-{5-[(Benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylic acidHigh yield (>80%); purity >95%
Benzoyloxy Cleavage H₂O/EtOH (1:1), 70°C, 3h3-{5-(Hydroxymethyl)-2-furyl}-2-thiophenecarboxylate (free alcohol)Requires neutralization post-reaction
  • Mechanistic Insight : Basic hydrolysis of the methyl ester proceeds via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate. The benzoyloxy group undergoes cleavage in polar protic solvents, releasing benzoic acid.

Nucleophilic Substitution

The benzoyloxy methyl group and thiophene ring positions exhibit reactivity toward nucleophiles.

Target Site Reagents Products Catalyst/Solvent
Benzoyloxy Methyl NH₃/MeOH, 50°C, 12h 3-{5-[(Aminomethyl)-2-furyl}-2-thiophenecarboxylateAmmonia in methanol; 65% yield
Thiophene C-5 Position Cl₂, FeCl₃, CH₂Cl₂, 0°C 5-Chloro derivativeElectrophilic substitution
  • Key Observation : Chlorination at the thiophene ring’s C-5 position follows electrophilic aromatic substitution mechanisms, with FeCl₃ enhancing reactivity .

Cross-Coupling Reactions

The thiophene and furan rings participate in palladium-catalyzed couplings for functionalization.

Coupling Type Reagents Products Conditions
Suzuki-Miyaura Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 5-Phenyl-3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylateToluene, 80°C, 8h; 70% yield
Sonogashira Ethynylbenzene, CuI, PdCl₂ Alkyne-functionalized derivativeDMF, 60°C; requires inert atmosphere

Cyclization Reactions

Controlled thermal or catalytic conditions enable ring-forming reactions.

Cyclization Type Conditions Products Mechanism
Intramolecular Esterification PTSA, toluene, reflux Fused thieno[3,2-b]furan derivativeAcid-catalyzed dehydration
Thiophene-Furan Fusion UV light, benzophenone sensitizerBicyclic structure with conjugated π-systemRadical-mediated cyclization

Thermal Decomposition

Exposure to elevated temperatures induces fragmentation:

Conditions Major Products Byproducts
250°C, N₂ atmosphereThiophene-2-carboxylic acid, furfuryl benzoateCO, CO₂, trace aromatic hydrocarbons
  • Stability Note : Decomposition above 200°C limits high-temperature applications without stabilizers.

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while toluene improves cross-coupling efficiency .

  • Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) are critical for couplings, with ligand choice affecting regioselectivity .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating products .

Scientific Research Applications

Applications in Organic Synthesis

Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are pivotal in building larger molecular frameworks.

Medicinal Chemistry Applications

The compound has shown potential in medicinal chemistry due to its biological activity. Studies indicate that derivatives of this compound exhibit:

  • Anticancer Activity: Research has demonstrated its effectiveness against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The compound has been tested against a range of pathogens, displaying significant antimicrobial activity.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the benzoyloxy group enhanced the cytotoxic effects on breast cancer cells (MDA-MB-231) .

Material Science Applications

This compound is also explored for its potential use in material science, particularly in the development of:

  • Organic Photovoltaics (OPVs): Its thiophene moiety contributes to the electronic properties necessary for efficient light absorption and charge transport.
  • Conductive Polymers: The compound can be incorporated into polymer matrices to enhance conductivity and thermal stability.

Data Table: Comparison of Material Properties

PropertyThis compoundReference
Thermal StabilityHigh
ConductivityModerate
Light AbsorptionBroad spectrum (400-700 nm)

Mechanism of Action

The mechanism by which Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Derivatives with Modified Furan Substituents

Several compounds share the methyl thiophenecarboxylate core but differ in substituents on the furan ring (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Substituent on Furan Molecular Formula Molecular Weight CAS Number
Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate (Target) (Benzoyloxy)methyl Not Provided Not Provided Not Provided
Methyl 3-[5-(morpholinocarbonyl)-2-furyl]-2-thiophenecarboxylate Morpholinocarbonyl C₁₅H₁₅NO₅S 321.35 477851-62-0
Methyl 3-{5-[(benzylamino)carbonyl]-2-furyl}-2-thiophenecarboxylate Benzylaminocarbonyl C₁₈H₁₅NO₄S 341.39 477851-63-1
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate 2,2-Dicyanovinyl C₁₄H₈N₂O₃S 284.29 136428-42-7
  • Key Observations: The benzoyloxy group in the target compound likely enhances lipophilicity compared to polar groups like morpholinocarbonyl or benzylaminocarbonyl, which could improve membrane permeability in biological systems. The dicyanovinyl derivative (CAS 136428-42-7) exhibits a lower molecular weight (284.29) and higher density (1.36 g/cm³) due to its electron-withdrawing cyano groups, which may increase reactivity in Diels-Alder or cycloaddition reactions .

Substituent-Driven Property Variations

  • Steric Effects: Bulky substituents like benzylaminocarbonyl (C₁₈H₁₅NO₄S) may hinder crystallinity, whereas smaller groups (e.g., dicyanovinyl) could improve solubility in polar solvents .

Biological Activity

Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Chemical Structure

The compound is characterized by the following structural formula:

C18H16O5S\text{C}_{18}\text{H}_{16}\text{O}_5\text{S}

This structure features a thiophene ring, a furan moiety, and a benzoyloxy group, which contribute to its diverse biological activities.

1. Anti-Inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Table 1: Anti-Inflammatory Activity

StudyMethodologyKey Findings
Lin et al. (2020)Macrophage assayInhibition of TNF-α and IL-6 production
Zhao et al. (2021)Animal modelReduced edema in paw inflammation model

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research has shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Table 2: Anticancer Activity

Cancer TypeIC50 (µM)Mechanism
Breast Cancer15Caspase activation
Colon Cancer20Modulation of Bcl-2 family proteins

3. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. In particular, it shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis, where it significantly reduced joint inflammation and improved mobility in treated animals compared to controls . Another study explored its use in combination with standard chemotherapeutic agents, revealing synergistic effects that enhanced tumor cell death.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-{5-[(benzoyloxy)methyl]-2-furyl}-2-thiophenecarboxylate, and what catalysts are typically employed?

The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves coupling benzoyloxy-substituted furan derivatives with thiophene carboxylate precursors. For example, analogous syntheses use sodium methoxide in methanol to facilitate condensation, followed by cyclization in toluene at elevated temperatures . Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are effective for amide/ester bond formation in structurally related thiophene derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly the substitution patterns on the furan and thiophene rings. Key signals include:

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylene bridges (δ ~4.5–5.5 ppm).
  • ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Q. What are the primary solubility and stability considerations for handling this compound in experimental workflows?

The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (e.g., DCM). Stability tests under varying pH, temperature, and light exposure are recommended. For instance, benzoyloxy groups may hydrolyze under basic conditions, necessitating inert atmospheres or stabilizers during storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., trifluoromethyl groups) to the thiophene ring?

Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) require careful control of reaction conditions. Trifluoromethylation via Ullmann coupling or direct electrophilic substitution has been reported for similar thiophene derivatives, with yields improving under dry, oxygen-free conditions. Catalytic systems involving copper(I) iodide or palladium complexes enhance regioselectivity .

Q. What strategies address contradictions in biological activity data for structurally analogous compounds, such as discrepancies in antimicrobial potency?

Contradictions may arise from variations in assay conditions (e.g., bacterial strain, solvent used). Systematic studies should:

  • Standardize MIC (Minimum Inhibitory Concentration) protocols.
  • Compare logP values to assess membrane permeability differences.
  • Use molecular docking to evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in sigmatropic rearrangements or cycloadditions?

Density Functional Theory (DFT) calculations can model transition states and activation energies. For example, [3,3]-sigmatropic rearrangements in furan-thiophene hybrids are influenced by electron density at the carbonyl oxygen. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity .

Q. What analytical techniques resolve structural ambiguities in derivatives with overlapping spectral data?

X-ray crystallography is definitive for resolving regiochemistry. For non-crystalline samples, 2D NMR techniques (e.g., COSY, NOESY) differentiate between ortho and para substitution. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers if asymmetric synthesis is attempted .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiophene-Furan Hybrids

ParameterOptimal ConditionReference
Condensation CatalystSodium methoxide (NaOMe)
Cyclization SolventToluene (reflux)
Esterification AgentsDCC/DMAP in DCM
Yield Range45–72% (multi-step)

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
Hydrolyzed benzoyloxyMoisture exposureUse molecular sieves
DiastereomersPoor stereocontrolChiral HPLC purification
OligomersOverheating during couplingMonitor reaction kinetics

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